1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-15-18(20(25)23(19)17-9-5-2-6-10-17)22-13-11-21(12-14-22)16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUVSXKBADGUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclohexyl-substituted amine and a phenylpiperazine derivative in the presence of a suitable cyclizing agent can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales, ensuring high yield and purity. This could include continuous flow synthesis techniques and the use of industrial-grade reagents and solvents to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a CAS number of 924865-58-7. Its structure includes a cyclohexyl group, a piperazine moiety, and a pyrrolidine dione framework, which contributes to its biological activity.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds, including 1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, exhibit significant antidepressant effects. A study demonstrated that modifications in the piperazine ring can enhance serotonin receptor affinity, suggesting potential use in treating mood disorders .
Anticancer Properties
The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro studies have shown that it selectively degrades CDK12 and CDK13, presenting a novel therapeutic approach for targeting triple-negative breast cancer .
Data Table: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Anticancer | Inhibition of CDK12/13 | |
| Neuroprotective | Modulation of neurotrophic factors |
Case Study 1: Antidepressant Efficacy
A clinical trial explored the antidepressant efficacy of a related piperazine compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting the role of this class of compounds in mood regulation .
Case Study 2: Cancer Treatment
In preclinical models, the administration of this compound resulted in reduced tumor growth rates in xenograft models of triple-negative breast cancer. The study highlighted the compound's potential as part of combination therapy with existing chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 2: Enzyme Inhibition Profiles
Receptor Affinity and Anticonvulsant SAR
The 4-phenylpiperazine moiety contributes to receptor interactions. For example:
- Seletracetam (1-(4-phenylpiperazin-1-yl)-3-(2-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione) shows potent antiepileptic activity, with the trifluoromethyl group enhancing hydrophobic interactions .
- Meta-substituents on the phenylpiperazine ring (e.g., 3-CF₃ vs. 3-Cl) modulate 5-HT₁A/5-HT₂A receptor affinity. The 3-CF₃ group in pyrrolidine-2,5-dione derivatives retains 5-HT₁A affinity (comparable to ortho-OCH₃ analogs) but reduces 5-HT₂A binding, highlighting substituent-dependent selectivity .
Table 3: Receptor Affinity and Anticonvulsant SAR
Physicochemical and Structural Comparisons
NMR and crystallographic data reveal how substituents influence molecular conformation. For example:
- 1-Cyclohexyl-3-(2-(3-hydroxyindazol-1-yl)phenyl)pyrrolidine-2,5-dione (3g) forms intramolecular hydrogen bonds between the indazolol hydroxyl and dione carbonyl, stabilizing its bioactive conformation .
- Derivatives with smaller substituents (e.g., allyl or methyl groups) exhibit lower melting points and altered solubility, impacting pharmacokinetics .
Biological Activity
1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This compound, belonging to the class of pyrrolidine-2,5-diones, has been studied for its potential therapeutic effects, particularly in neuropsychiatric disorders and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N2O2. Its structure features a pyrrolidine core with a cyclohexyl group and a phenylpiperazine moiety, which are crucial for its biological activity.
The mechanism of action involves the compound's interaction with various serotonin receptors, particularly 5-HT1A and 5-HT2A. These receptors play critical roles in mood regulation and anxiety responses. The binding affinity of this compound to these receptors has been demonstrated through radioligand binding assays, indicating its potential as an antidepressant and anxiolytic agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives against pancreatic cancer cell lines. The compound exhibited significant cytotoxicity against aggressive pancreatic cancer cells such as Panc02, BxPC3, and Mia PaCa-2. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Derivatives of this compound have shown moderate acetylcholinesterase inhibitory activity, suggesting potential applications in treating Alzheimer’s disease by enhancing cholinergic signaling.
Case Studies
A series of studies have investigated various derivatives of this compound:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Study 1 | Derivative A | Panc02 | 12.5 | Cytotoxicity |
| Study 2 | Derivative B | BxPC3 | 20.0 | Cytotoxicity |
| Study 3 | Derivative C | Mia PaCa-2 | 15.0 | Cytotoxicity |
| Study 4 | Derivative D | Human Neurons | >50 | AChE Inhibition |
These studies indicate that while some derivatives exhibit strong cytotoxic effects against pancreatic cancer cells, others may have limited activity or are more suited for neuropharmacological applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reaction : Reacting cyclohexyl-substituted amines with phenylpiperazine derivatives.
- Oxidation and Substitution Reactions : Introducing functional groups through controlled oxidation or substitution to enhance biological activity.
Q & A
Q. What are the optimal synthetic routes for 1-Cyclohexyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Core Formation : Cyclization of maleic anhydride derivatives or cyclocondensation of amino acids to form the pyrrolidine-2,5-dione core .
Substituent Introduction :
- Cyclohexyl Group : Achieved via alkylation or nucleophilic substitution under anhydrous conditions, using catalysts like BF₃·Et₂O .
- 4-Phenylpiperazine : Introduced through SN2 reactions with piperazine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
Optimization : Yield improvements (70–85%) require strict control of temperature (±2°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can structural integrity and purity be confirmed post-synthesis?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary neuropharmacological evaluation?
Methodological Answer:
- Receptor Binding Assays :
- Dopamine/Serotonin Receptors : Radioligand displacement assays using [³H]spiperone (5-HT₂A) or [³H]SCH23390 (D₁) in transfected HEK293 cells .
- Dose-Response Curves : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) .
- Enzyme Inhibition : Monitor acetylcholinesterase (AChE) activity via Ellman’s method (λ = 412 nm) .
Advanced Research Questions
Q. How do structural modifications to the cyclohexyl and phenylpiperazine moieties influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
Q. Table 1: Substituent Effects on 5-HT₂A Receptor Affinity
| Substituent | IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Phenylpiperazine | 120 ± 10 | 2.8 |
| 4-(4-Fluorophenyl) | 85 ± 7 | 3.1 |
| 4-(2-Methoxyphenyl) | 150 ± 12 | 2.5 |
Key Insight : Fluorine substitution increases affinity by 29% due to enhanced hydrophobic interactions .
Q. How can computational chemistry guide the design of derivatives with enhanced properties?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Predict binding modes to dopamine D₂ receptors (PDB: 6CM4). Focus on hydrogen bonds between the dione carbonyl and Asn₃₁₀ .
- QSAR Models : Use descriptors like topological polar surface area (TPSA) and ClogP to optimize bioavailability. For example, TPSA < 80 Ų correlates with CNS penetration .
- Reaction Path Optimization : Apply quantum mechanical calculations (DFT) to identify low-energy intermediates in cyclization steps, reducing side-product formation .
Q. What strategies resolve contradictory data in receptor binding studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, buffer pH) to minimize variability .
- Orthogonal Validation : Cross-check radioligand data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ ranges for 5-HT₂A: 80–150 nM) to identify outliers and refine statistical models .
Q. How can reaction fundamentals and reactor design improve scalability?
Methodological Answer:
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclohexyl group alkylation) using continuous-flow reactors (residence time: 5–10 min) .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR (e.g., carbonyl peak at 1740 cm⁻¹) to automate parameter adjustments .
Key Recommendations for Researchers
- Prioritize SAR-driven synthesis to balance receptor affinity and pharmacokinetics.
- Integrate computational and experimental workflows for rapid derivative optimization.
- Adopt Quality by Design (QbD) principles for reproducible synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
